molecular formula C12H9NO3 B1598008 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid CAS No. 56162-63-1

2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B1598008
CAS No.: 56162-63-1
M. Wt: 215.2 g/mol
InChI Key: MHFTTYLYTCCJGW-UHFFFAOYSA-N
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Description

2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound with the molecular formula C12H9NO3 and a molecular weight of 215.20 g/mol . This compound is part of the dihydropyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Scientific Research Applications

2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

Mode of Action

It is known that the compound is synthesized from the reaction of meldrum’s acid with triethyl orthoformate and aniline, which then reacts with active methylene nitriles . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research .

Biochemical Pathways

The specific biochemical pathways affected by 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid are currently unknown. The compound is a derivative of 2-oxo-1,2-dihydropyridine-3-carboxylic acid, which is known to be useful as drug precursors or perspective ligands

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is not readily available in the literature. These properties are crucial in determining the bioavailability of the compound. Future pharmacokinetic studies would provide valuable insights into these aspects .

Result of Action

As a derivative of 2-oxo-1,2-dihydropyridine-3-carboxylic acid, it may share some of the biological activities of its parent compound

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not well-documented. Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity. More research is needed to understand these influences .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid can be achieved through various methods. One common method involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline, followed by the reaction with active methylene nitriles . This method is useful for producing derivatives of the compound, which can serve as drug precursors or ligands.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including condensation reactions and the use of appropriate catalysts and solvents to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

  • 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
  • 4-Hydroxy-1-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
  • 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
  • 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Comparison: 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid is unique due to its specific structure and the presence of a phenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits unique reactivity and potential therapeutic applications, particularly in cardiovascular medicine .

Properties

IUPAC Name

2-oxo-6-phenyl-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-11-9(12(15)16)6-7-10(13-11)8-4-2-1-3-5-8/h1-7H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHFTTYLYTCCJGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377612
Record name 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822540
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

56162-63-1
Record name 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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